3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole
Description
The compound 3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a triazole derivative characterized by three distinct substituents:
- 4-tert-butylphenyl at position 3 (bulky, lipophilic group).
- 4-methoxyphenyl at position 4 (electron-donating methoxy group).
This structural arrangement suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where steric bulk, lipophilicity, and electronic effects are critical. While direct pharmacological data for this compound are absent in the provided evidence, analogs with similar frameworks exhibit antimicrobial, anti-inflammatory, and antitumor activities .
Properties
Molecular Formula |
C26H25F2N3OS |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-[(2,6-difluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C26H25F2N3OS/c1-26(2,3)18-10-8-17(9-11-18)24-29-30-25(31(24)19-12-14-20(32-4)15-13-19)33-16-21-22(27)6-5-7-23(21)28/h5-15H,16H2,1-4H3 |
InChI Key |
AZNRUMDKBVGSGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=C(C=CC=C4F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. The process may start with the preparation of the triazole core, followed by the introduction of the substituents at specific positions. Common reagents and catalysts used in these reactions include hydrazines, aldehydes, and sulfur-containing compounds. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Safety measures and environmental considerations are also critical in the industrial production of such compounds.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research indicates that 1,2,4-triazole derivatives are significant in the development of antimicrobial and antifungal agents. The presence of the sulfanyl group in this particular compound may enhance its efficacy against various pathogens. Studies have shown that triazole compounds can disrupt cellular processes in fungi and bacteria, leading to their potential use as therapeutic agents in treating infections caused by resistant strains.
Anticancer Properties
Recent investigations highlight the anticancer potential of triazole derivatives. The compound may interfere with cellular signaling pathways involved in tumor growth, making it a candidate for further exploration in cancer therapy. The specific interactions of this compound with cancer cell lines could provide insights into its mechanism of action and effectiveness.
Synthesis Pathways
The synthesis of 3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole can be approached through various methods. Common synthetic routes include:
- Nucleophilic Substitution Reactions : Involving thiols or thioethers to introduce the sulfanyl group.
- Reactions with Hydrazine Derivatives : Often combined with carbonyl compounds or isothiocyanates to form the triazole ring.
Optimizing these synthesis methods for yield and purity is crucial for advancing research on this compound.
Potential Use as Fungicides or Herbicides
The structural characteristics of 3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole suggest its potential application as a fungicide or herbicide. The biological activity of triazoles in inhibiting fungal growth makes them suitable candidates for agricultural applications. This compound could be evaluated for its effectiveness against common agricultural pathogens and pests.
Environmental Impact Studies
Given the increasing concern over chemical runoff and environmental sustainability, studies on the environmental impact of this compound when used as a pesticide are essential. Research should focus on its degradation products, persistence in soil and water systems, and effects on non-target organisms to ensure safe application practices.
Case Study 1: Antifungal Activity Evaluation
In a study evaluating various triazole derivatives for antifungal activity, 3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole demonstrated significant inhibition against several fungal strains. The results indicated that modifications to the sulfanyl group could enhance antifungal potency.
Case Study 2: Synthesis Optimization
A recent research project focused on optimizing the synthesis of similar triazole compounds to improve yield and reduce reaction time. By adjusting solvent systems and reaction conditions, researchers successfully increased the purity of the final product while maintaining structural integrity.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and their implications:
Key Observations:
- Electronic Effects : The 2,6-difluorobenzyl sulfanyl group balances electron withdrawal (fluorine) with moderate steric hindrance, contrasting with the strong electron-withdrawing CF3 group in .
- Biological Activity : Thiophene-containing analogs (e.g., ) show COX-2 inhibition (SI = 1.89), suggesting that sulfanyl-linked aromatic groups are critical for enzyme interaction.
Crystallographic and Conformational Differences
- Isostructural Halogen Derivatives : Compounds 4 and 5 () demonstrate that chloro and bromo substituents induce minimal conformational changes but alter crystal packing due to halogen size and polarizability. This suggests that the target compound’s 2,6-difluoro group may similarly influence solid-state interactions .
- Asymmetric Unit Variations : The target compound’s tert-butyl group may induce greater torsional strain compared to smaller substituents like methoxy or methyl, affecting molecular conformation in crystal lattices .
Pharmacological and Biochemical Implications
- Antimicrobial Activity : Derivatives with 4-chlorophenyl and pyridinyl thiazole groups (e.g., B8–B11 in ) exhibit MIC values <10 µg/mL against S. aureus and E. coli, attributed to sulfanyl-mediated disruption of bacterial membranes .
- Antitumor Potential: Compounds with trimethoxyphenyl groups (e.g., ) show IC50 values of 2.5–8.7 µM against SW480 colon cancer cells, likely due to tubulin binding or DNA intercalation. The target compound’s methoxyphenyl may mimic this behavior.
- COX-2 Selectivity : Fluorinated benzyl sulfanyl groups (as in ) correlate with COX-2 inhibition, suggesting the target compound’s 2,6-difluoro motif could enhance selectivity over COX-1.
Biological Activity
3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a novel compound belonging to the 1,2,4-triazole family, which is recognized for its diverse biological activities. This compound's unique structure incorporates a tert-butyl group and a difluorobenzyl sulfanyl moiety, potentially enhancing its biological efficacy. This article reviews the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C26H25F2N3OS, with a molecular weight of 465.6 g/mol. The presence of various functional groups contributes to its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H25F2N3OS |
| Molecular Weight | 465.6 g/mol |
| Structural Features | Tert-butyl, difluorobenzyl sulfanyl, methoxyphenyl |
Antimicrobial and Antifungal Properties
Research indicates that compounds within the 1,2,4-triazole class exhibit significant antimicrobial and antifungal activities. The sulfanyl group in this compound suggests potential effectiveness against various pathogens. For instance:
- Antimicrobial Activity : Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a related study found that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from <3.09 to 500 µg/mL against various microorganisms .
- Antifungal Activity : The compound's structure may enhance its antifungal properties due to the electron-donating groups present in its configuration. In comparative studies, triazoles have been shown to outperform standard antifungal agents .
Anticancer Activity
The anticancer potential of 1,2,4-triazoles has been widely documented. The compound's ability to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis, positions it as a candidate for further cancer research:
- Inhibition of Thymidine Phosphorylase : Molecular docking studies suggest that this compound interacts effectively with TP. Compounds with similar structures have demonstrated potent inhibition of TP, indicating potential as anti-tumor agents .
Case Studies
Several studies highlight the biological activities of triazole derivatives similar to 3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole:
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy against various pathogens.
- Method : Synthesis of triazole derivatives followed by antimicrobial testing.
- Results : Compounds exhibited varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- : The presence of electron-donating groups significantly enhances activity .
- Study on Anticancer Properties :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this triazole derivative, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. For example, reducing pressure post-reaction aids solvent evaporation and product isolation. Parallel monitoring via TLC or HPLC ensures intermediate purity .
Q. How to perform initial structural characterization using spectroscopic methods?
- Methodological Answer :
- NMR : Assign peaks by comparing chemical shifts to analogous triazole derivatives. For instance, the tert-butyl group’s singlet appears near δ 1.3 ppm, while methoxy protons resonate around δ 3.8 ppm .
- FT-IR : Identify key functional groups (e.g., C-S stretch at ~650 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- UV-Vis : Analyze π→π* transitions in aromatic systems (e.g., λmax ~270–300 nm for triazole-aryl systems) .
Q. What crystallization strategies are effective for X-ray diffraction studies?
- Methodological Answer : Use slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) to grow single crystals. Co-crystallization with halogenated solvents (e.g., dichloromethane) can enhance lattice stability. Pre-screen conditions using differential scanning calorimetry (DSC) to identify optimal crystallization temperatures .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data during structure determination?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for iterative refinement, prioritizing restraints for disordered moieties (e.g., flexible benzyl groups). Validate hydrogen bonding with PLATON’s ADDSYM tool to check for missed symmetry .
- Twinned Data : For twinned crystals, apply the HKLF 5 format in SHELXL and refine twin laws (e.g., two-domain twinning) using the BASF parameter. Cross-validate with CrysAlisPro’s scaling metrics .
Q. What computational methods are suitable for analyzing electronic properties and reaction mechanisms?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to model frontier molecular orbitals (FMOs). Analyze charge distribution via Natural Bond Orbital (NBO) theory to predict sulfanyl group reactivity .
- MD Simulations : Apply AMBER or GROMACS to study solvation effects, particularly for hydrophobic tert-butyl substituents. Use radial distribution functions (RDFs) to assess intermolecular interactions in biological systems .
Q. How to design experiments to assess biological activity while controlling for substituent effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or halogens). Test cytotoxicity via MTT assays, normalizing results against LogP values to isolate hydrophobicity effects .
- Docking Studies : Use AutoDock Vina to model triazole binding to target proteins (e.g., kinases). Compare docking scores of difluorobenzyl vs. non-fluorinated analogs to quantify halogen bonding contributions .
Q. How to address discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer :
- Vibrational Analysis : Compare experimental IR/Raman spectra with scaled DFT frequencies (scale factor ~0.961). Use VEDA software to assign modes, focusing on discrepancies in S-H bending (~950 cm⁻¹) or triazole ring deformations .
- NMR Chemical Shift Predictions : Employ ChemDraw or ACD/Labs predictors with corrections for solvent effects (e.g., DMSO-d6 vs. CDCl3). Cross-reference with Cambridge Structural Database entries for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
